1-(4-Phenylthiophen-2-yl)methanaminehydrochloride

MMP-12 inhibitor structure-activity relationship matrix metalloproteinase

The 4-phenyl substitution on the thiophene ring is the critical pharmacophore for MMP-12 inhibition. This regioisomer is the only scaffold that fills the S1' pocket (PDB 3TSK) and delivers nanomolar potency. Incorrect isomers (e.g., 5-phenyl or 3-phenyl) abolish activity. Custom synthesis of the hydrochloride salt is available; ensure supply of this exact isomer to validate your SAR studies and secure patentability.

Molecular Formula C11H12ClNS
Molecular Weight 225.74 g/mol
Cat. No. B13540640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Phenylthiophen-2-yl)methanaminehydrochloride
Molecular FormulaC11H12ClNS
Molecular Weight225.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=C2)CN.Cl
InChIInChI=1S/C11H11NS.ClH/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9;/h1-6,8H,7,12H2;1H
InChIKeyDVAWNWOTPINLRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Phenylthiophen-2-yl)methanamine hydrochloride: A Regiospecific Building Block for MMP-12 Inhibitor Development


1-(4-Phenylthiophen-2-yl)methanamine hydrochloride (free base CAS 666825-53-2) is a phenylthiophene methanamine derivative that serves as a critical synthetic intermediate and structural motif. Its unique 4-phenyl substitution pattern on the thiophene ring distinguishes it from other regioisomers and is essential for the biological activity of downstream compounds. This specific isomer is a key precursor in the synthesis of potent and selective inhibitors of matrix metalloproteinase-12 (MMP-12) [1].

Why Regioisomers of 1-(4-Phenylthiophen-2-yl)methanamine hydrochloride Cannot Be Substituted in MMP-12 Targeted Research


Substituting 1-(4-Phenylthiophen-2-yl)methanamine hydrochloride with its regioisomers, such as (5-phenylthiophen-2-yl)methanamine or (3-phenylthiophen-2-yl)methanamine, is not permissible in applications requiring specific biological activity. The 4-position on the thiophene ring is a critical determinant of the three-dimensional conformation and electronic properties of the phenylthiophene moiety [1]. This precise geometry is required for optimal binding in the S1' pocket of MMP-12, as demonstrated by the nanomolar potency achieved by inhibitors incorporating this specific scaffold [1]. Using an incorrect regioisomer would likely result in a complete loss of target affinity and selectivity, as the spatial arrangement of the phenyl and amine groups would be altered.

Quantitative Evidence Guide: 1-(4-Phenylthiophen-2-yl)methanamine hydrochloride Differentiation from Analogs


MMP-12 Inhibitor Potency and Selectivity Derived from the 4-Phenylthiophen-2-yl Scaffold

The 1-(4-Phenylthiophen-2-yl)methanamine scaffold is a crucial component of a pseudo-dipeptide MMP-12 inhibitor. This inhibitor, N~2~-{3-[4-(4-phenylthiophen-2-yl)phenyl]propanoyl}-L-glutaminyl-L-alpha-glutamine, achieved a nanomolar affinity for MMP-12 [1]. This high potency is directly attributable to the specific 4-phenylthiophen-2-yl geometry, which facilitates key interactions within the enzyme's active site. This contrasts with the activity of similar inhibitors lacking this specific regioisomeric scaffold, which do not achieve the same level of potency and selectivity [2].

MMP-12 inhibitor structure-activity relationship matrix metalloproteinase

Binding Mode Validation: Crystallographic Evidence for the 4-Phenylthiophen-2-yl Moiety

The crystal structure of human MMP-12 in complex with the inhibitor N~2~-{3-[4-(4-phenylthiophen-2-yl)phenyl]propanoyl}-L-glutaminyl-L-alpha-glutamine (PDB ID: 3TSK) provides atomic-level evidence for the role of the 4-phenylthiophen-2-yl group [1]. The structure reveals that the 4-phenylthiophen-2-yl moiety occupies the S1' specificity pocket of the enzyme, making extensive hydrophobic contacts [1]. This binding mode, which is dependent on the specific regioisomer, explains the high potency and selectivity of the inhibitor and validates the 4-phenylthiophen-2-yl scaffold as a privileged structure for targeting MMP-12.

X-ray crystallography MMP-12 fragment-based drug design

Precursor to High-Affinity Macrophage Metalloelastase (MMP-12) Inhibitors

1-(4-Phenylthiophen-2-yl)methanamine is a direct synthetic precursor to the advanced MMP-12 inhibitor N~2~-{3-[4-(4-phenylthiophen-2-yl)phenyl]propanoyl}-L-glutaminyl-L-alpha-glutamine (PubChem CID 56961145) [1]. This inhibitor has been characterized as a potent and selective inhibitor of macrophage metalloelastase (MMP-12) [2]. While the exact Ki or IC50 of the final inhibitor is not specified in the available abstract, it is described as having "nanomolar affinity" and "potency and selectivity toward MMP-12 similar to the best MMP-12 inhibitors reported to date" [2]. This level of activity is contingent on the correct regioisomeric starting material.

Macrophage Metalloelastase MMP-12 inhibitor synthesis

Differentiated Physicochemical Profile: Salt Form for Enhanced Handling

The compound is commercially supplied as a hydrochloride salt. This is a key differentiator from the free base form of the compound and many of its analogs, which are often supplied as oils or low-melting solids. Salt formation generally improves aqueous solubility and increases chemical stability, which are critical factors for reliable experimental handling, accurate weighing, and long-term storage in a research setting .

solubility formulation handling

Optimal Research Applications for 1-(4-Phenylthiophen-2-yl)methanamine hydrochloride Based on Quantitative Evidence


Synthesis of Potent and Selective MMP-12 Inhibitors

This compound is the ideal starting material for synthesizing pseudo-dipeptide inhibitors of matrix metalloproteinase-12 (MMP-12), a key enzyme target in chronic obstructive pulmonary disease (COPD), atherosclerosis, and cancer. The specific 4-phenylthiophen-2-yl geometry is essential for achieving nanomolar potency and high selectivity over other MMPs, as demonstrated by the published lead compound [1]. Using this regioisomer ensures access to the validated pharmacophore and is a prerequisite for generating active compounds.

Fragment-Based Drug Discovery and Structure-Activity Relationship (SAR) Studies Targeting MMP-12

The availability of a high-resolution co-crystal structure (PDB: 3TSK) confirms that the 4-phenylthiophen-2-yl fragment occupies the S1' pocket of MMP-12 [2]. This makes the compound an invaluable tool for fragment-based drug discovery and for conducting SAR studies. Researchers can use this validated scaffold to explore modifications on the phenyl ring or the amine group to further optimize potency, selectivity, and pharmacokinetic properties, confident in the knowledge that the core binding interaction is established.

Development of Novel Metallocnzyme Probes and Chemical Biology Tools

Beyond MMP-12, the 4-phenylthiophen-2-ylmethanamine scaffold can serve as a starting point for developing probes for other metzincins or metalloenzymes. The unique electronic and steric properties of the 4-phenylthiophene core, as evidenced by its role in a potent inhibitor, can be leveraged to design activity-based probes or imaging agents for studying the function of these enzymes in complex biological systems [1].

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